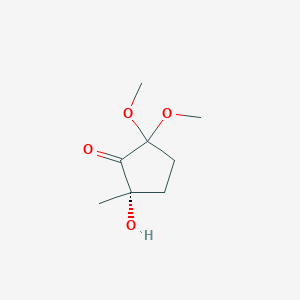
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one is a chiral organic compound with a unique cyclopentanone structure. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the cyclopentane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative, which undergoes methoxylation and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as high-throughput screening and automated synthesis platforms are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-hydroxy-5-methoxy-2-methylcyclopentan-1-one: Similar structure but with one less methoxy group.
(2S)-2-hydroxy-2-methylcyclopentan-1-one: Lacks both methoxy groups.
(2S)-2-methoxy-2-methylcyclopentan-1-one: Lacks the hydroxyl group.
Uniqueness
The presence of both methoxy and hydroxyl groups in (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one makes it unique compared to its analogs. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
918403-81-3 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h10H,4-5H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
ZHYYVYAXLRHHOS-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@]1(CCC(C1=O)(OC)OC)O |
Kanonische SMILES |
CC1(CCC(C1=O)(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)


![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)

![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

